![molecular formula C30H44O4 B1218648 3-Oxoglycyrrhetinic acid CAS No. 7020-50-0](/img/structure/B1218648.png)
3-Oxoglycyrrhetinic acid
Overview
Description
3-Oxoglycyrrhetinic acid is a pentacyclic triterpenoid . It derives from a glycyrrhetinic acid and is a conjugate acid of a 3-oxoglycyrrhetinate . It has a molecular formula of C30H44O4 .
Molecular Structure Analysis
The molecular structure of 3-Oxoglycyrrhetinic acid is complex with 8 defined stereocentres . It has an average mass of 468.668 Da and a monoisotopic mass of 468.323975 Da .Physical And Chemical Properties Analysis
3-Oxoglycyrrhetinic acid has a density of 1.1±0.1 g/cm3, a boiling point of 586.8±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±3.5 mmHg at 25°C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its molar refractivity is 132.3±0.4 cm3 .Scientific Research Applications
Medicine: Anti-Inflammatory and Antiviral Properties
3-Oxoglycyrrhetinic acid has been studied for its potential in treating acne vulgaris through its anti-inflammatory and antiviral properties . It may regulate multiple pathways to improve acne symptoms, particularly by regulating sebogenesis and inflammatory responses .
Pharmacology: Therapeutic Targeting
In pharmacology, 3-Oxoglycyrrhetinic acid is recognized for its wide range of effects, including anticancer , antioxidant , anti-inflammatory , and antibacterial properties . Its derivatives are being developed to enhance drug delivery and target specificity .
Biochemistry: Chemical Synthesis
The compound has been used in biochemical research to synthesize novel structures like a 1,2,3-thiadiazole annelated to ring A of the butyl ester of 3-Oxoglycyrrhetinic acid, which could lead to new biologically active compounds .
Agriculture: Plant Growth and Protection
While specific studies on 3-Oxoglycyrrhetinic acid in agriculture are limited, related compounds from licorice have been identified for their biocontrol potential, suggesting possible applications in plant growth and protection .
Food Industry: Antioxidant Applications
In the food industry, natural antioxidants from plant extracts, including compounds like 3-Oxoglycyrrhetinic acid, are used to enhance the taste and quality of food products . They also play a role in extending shelf life and improving nutritional value .
Cosmetics: Skin Care Formulations
3-Oxoglycyrrhetinic acid and its derivatives are used in cosmeceuticals for their skin-healing properties. They are incorporated into formulations for their healing effects on skin inflammation and are effective in therapies for conditions like atopic dermatitis and psoriasis .
Environmental Science: Soil Remediation
Although not directly linked to 3-Oxoglycyrrhetinic acid, related research indicates that humic substances, which include various acids, can affect the remediation of heavy metal-contaminated soil, hinting at potential environmental applications .
Materials Science: Nanoparticle Synthesis
In materials science, the synthesis of nanoparticles using organic compounds like 3-Oxoglycyrrhetinic acid could be explored for creating new materials with unique properties and applications .
Future Directions
properties
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,12aS,14bR)-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-1,3,4,5,6,6a,7,8,8a,11,12,14b-dodecahydropicene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21,23H,8-15,17H2,1-7H3,(H,33,34)/t19-,21-,23+,26+,27-,28-,29+,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWDYPREORDRIT-LPXJIFNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70220470 | |
Record name | (20beta)-3,11-Dioxoolean-12-en-29-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxoglycyrrhetinic acid | |
CAS RN |
7020-50-0 | |
Record name | 3-Oxoglycyrrhetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7020-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (20beta)-3,11-Dioxoolean-12-en-29-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007020500 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (20beta)-3,11-Dioxoolean-12-en-29-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70220470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (20β)-3,11-dioxoolean-12-en-29-oic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main structural feature of 3-Oxoglycyrrhetinic acid revealed through crystallography?
A1: Crystallographic analysis reveals that 3-Oxoglycyrrhetinic acid molecules self-assemble into chain-like structures called catemers, primarily driven by hydrogen bonding. [, , ] This means individual molecules interact with each other, forming these chains through specific hydrogen bond interactions.
Q2: How does hydrogen bonding occur in 3-Oxoglycyrrhetinic acid crystals?
A2: In 3-Oxoglycyrrhetinic acid crystals, hydrogen bonds form between the carboxyl group (-COOH) of one molecule and the ketone group (C=O) of an adjacent molecule. [, ] This specific interaction, where the carboxyl group acts as a hydrogen bond donor and the ketone acts as an acceptor, leads to the formation of extended catemeric chains within the crystal lattice.
Q3: Are there variations in the hydrogen bonding patterns observed in different crystal structures of 3-Oxoglycyrrhetinic acid?
A3: Yes, subtle variations in hydrogen bonding patterns have been observed. For instance, one study reported hydrogen bonds progressing from the carboxyl group to a ketone group located on a neighboring molecule in an adjacent unit cell. [] Another study identified hydrogen bonds forming between the carboxyl group and a ketone group on a screw-related neighboring molecule. [] These differences might lead to variations in crystal packing and potentially influence physicochemical properties.
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